4-Bromo-3,3-dimethylbutanoic acid

Description

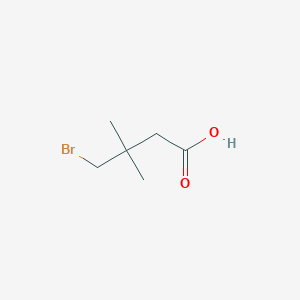

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-6(2,4-7)3-5(8)9/h3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSIWPPNFLFXOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854432-06-7 | |

| Record name | 4-bromo-3,3-dimethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3,3-dimethylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,3-dimethylbutanoic acid, with the CAS number 854432-06-7, is a halogenated carboxylic acid. Its structure, featuring a bromine atom and a quaternary carbon center, suggests potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other complex molecules. The steric hindrance around the bromine atom, due to the adjacent dimethyl groups, is a key structural feature that influences its reactivity. This guide provides a comprehensive overview of its chemical properties, potential synthesis and purification methods, and a discussion of its reactivity, based on available chemical principles and data for related compounds.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₁BrO₂ | PubChem[1] |

| Molecular Weight | 195.05 g/mol | PubChem |

| Monoisotopic Mass | 193.99425 Da | PubChem[1] |

| CAS Number | 854432-06-7 | Kuujia.com[2] |

| Predicted XLogP3 | 1.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 37.3 Ų | PubChem |

| Heavy Atom Count | 9 | PubChem |

Experimental Protocols

Synthesis of this compound (Proposed)

A specific, validated experimental protocol for the synthesis of this compound is not currently published in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established chemical transformations. One potential approach involves the free-radical bromination of 3,3-dimethylbutanoic acid. This method utilizes a radical initiator, such as light (hν) or a chemical initiator like azobisisobutyronitrile (AIBN), to generate bromine radicals from molecular bromine (Br₂) or N-bromosuccinimide (NBS). The bromine radical can then abstract a hydrogen atom from the carbon chain, followed by reaction with another bromine source to yield the brominated product.

It is important to note that free-radical bromination can lead to a mixture of products due to the presence of different types of C-H bonds (primary, secondary, and tertiary).[3][4] The tertiary C-H bond at the 3-position is typically more reactive towards radical abstraction, but the formation of the desired 4-bromo isomer would depend on the reaction conditions and the relative stability of the intermediate radicals.

Proposed Experimental Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Purification of Brominated Carboxylic Acids

A general procedure for the purification of carboxylic acids, which can be adapted for this compound, involves several steps to remove impurities.[5]

-

Acid-Base Extraction: The crude product can be dissolved in an appropriate organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate) to convert the carboxylic acid into its water-soluble carboxylate salt. Neutral organic impurities will remain in the organic layer. The aqueous layer is then acidified (e.g., with HCl) to regenerate the carboxylic acid, which can be extracted back into an organic solvent.

-

Drying and Solvent Removal: The organic layer containing the purified acid is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.

-

Crystallization or Distillation: Depending on the physical state of the product, final purification can be achieved by crystallization from a suitable solvent or by distillation under reduced pressure.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the two functional groups present: the carboxylic acid and the alkyl bromide.

-

Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.

-

Carbon-Bromine Bond: The carbon-bromine bond is susceptible to nucleophilic substitution and elimination reactions. However, the presence of the two methyl groups on the adjacent carbon (the 3-position) creates significant steric hindrance, which is expected to slow down the rate of Sₙ2 reactions at the 4-position. Elimination reactions (E2) may also be affected by this steric bulk.

This unique combination of a reactive carboxylic acid and a sterically hindered alkyl bromide makes this compound a potentially valuable intermediate for the synthesis of complex molecules where selective reaction at one functional group is required while the other remains protected by steric hindrance.

Logical Relationship of Reactivity:

Caption: Reactivity pathways of this compound.

Biological Activity

There is currently no specific information in the scientific literature regarding the biological activity or signaling pathway involvement of this compound. However, various brominated organic compounds and substituted carboxylic acids have been investigated for their biological effects, including cytotoxic and anticancer activities.[6][7][8] The presence of a halogen atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Further research is required to determine the biological profile of this particular compound.

Safety Information

Specific safety data for this compound is not available. However, based on the properties of similar compounds, such as 4-bromobutyric acid, it should be handled with care.[9][10][11] It is likely to be corrosive and may cause skin and eye burns. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound with potential for use in synthetic organic chemistry. While detailed experimental data is currently lacking, this guide provides a summary of its known properties and outlines potential synthetic and purification strategies based on established chemical principles. The unique structural feature of a sterically hindered alkyl bromide combined with a carboxylic acid functional group makes it an interesting target for further research and development in the fields of medicinal chemistry and materials science. Researchers are encouraged to perform thorough safety assessments before handling this compound.

References

- 1. PubChemLite - this compound (C6H11BrO2) [pubchemlite.lcsb.uni.lu]

- 2. 854432-06-7(this compound) | Kuujia.com [nl.kuujia.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chegg.com [chegg.com]

- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. β-Nitro substituted carboxylic acids and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

In-depth Technical Guide: 4-Bromo-3,3-dimethylbutanoic Acid (CAS Number 854432-06-7)

A comprehensive review of the synthesis, properties, and potential applications of 4-Bromo-3,3-dimethylbutanoic acid for researchers, scientists, and drug development professionals.

Initial Assessment: Publicly available scientific literature and databases contain limited in-depth technical information regarding the specific biological activity, detailed experimental protocols, and established signaling pathways for this compound (CAS 854432-06-7). This document summarizes the available chemical data and outlines general synthetic approaches relevant to this class of compounds. Further empirical research is warranted to fully elucidate its pharmacological profile.

Chemical and Physical Properties

This compound is a halogenated carboxylic acid. A summary of its key chemical identifiers and physical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 854432-06-7 | Chemical Supplier Catalogs |

| Molecular Formula | C₆H₁₁BrO₂ | PubChem |

| Molecular Weight | 195.05 g/mol | PubChem |

| IUPAC Name | This compound | Chemical Supplier Catalogs |

| Canonical SMILES | CC(C)(CBr)CC(=O)O | PubChem |

| Physical Description | Solid (predicted) | Chemical Supplier Catalogs |

| Solubility | No data available | N/A |

| Melting Point | No data available | N/A |

| Boiling Point | No data available | N/A |

Synthesis and Manufacturing

One potential synthetic workflow is outlined below. This proposed pathway is based on established organic chemistry principles for the synthesis of similar molecules.

A Comprehensive Technical Guide to 4-Bromo-3,3-dimethylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of 4-Bromo-3,3-dimethylbutanoic acid, a halogenated carboxylic acid with potential applications in organic synthesis and medicinal chemistry. This guide covers its chemical structure, physicochemical properties, potential synthetic routes, and reactivity profile, offering valuable insights for its utilization as a chemical intermediate and building block in the development of novel compounds.

Chemical Structure and Identification

This compound is a carboxylic acid derivative characterized by a butane chain with a bromine atom at the fourth position and two methyl groups at the third position. The presence of a quaternary carbon (C3) bearing two methyl groups introduces significant steric hindrance around the C-Br bond, which is a key determinant of its chemical reactivity.

Spectroscopic Analysis of 4-Bromo-3,3-dimethylbutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available spectroscopic data for the compound 4-Bromo-3,3-dimethylbutanoic acid (C₆H₁₁BrO₂). Due to the limited availability of experimental spectra for this specific molecule, this document presents predicted mass spectrometry data alongside experimental nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the structurally analogous compound, 3,3-dimethylbutanoic acid, for comparative purposes. Detailed, generalized experimental protocols for acquiring ¹H NMR, ¹³C NMR, FT-IR, and mass spectra are also provided to guide researchers in the analytical characterization of this and similar compounds.

Introduction

This compound is a halogenated carboxylic acid. The presence of a bromine atom and a quaternary carbon center in its structure makes it a potentially interesting building block in organic synthesis and drug discovery. A thorough spectroscopic characterization is essential for its unambiguous identification and for understanding its chemical properties. This guide aims to consolidate the available and analogous spectroscopic information to facilitate further research and development involving this compound.

Spectroscopic Data

The following sections present the available and analogous spectroscopic data for this compound.

Mass Spectrometry (Predicted Data)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is crucial for confirming the molecular weight of the compound.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 195.00153 |

| [M+Na]⁺ | 216.98347 |

| [M-H]⁻ | 192.98697 |

| [M+NH₄]⁺ | 212.02807 |

| [M+K]⁺ | 232.95741 |

| [M+H-H₂O]⁺ | 176.99151 |

| [M+HCOO]⁻ | 238.99245 |

| [M+CH₃COO]⁻ | 253.00810 |

| [M+Na-2H]⁻ | 214.96892 |

| [M]⁺ | 193.99370 |

| [M]⁻ | 193.99480 |

Data obtained from PubChem CID 54149448.[1]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Analogous Compound Data)

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| -C(CH₃)₃ | 1.064 | Singlet | 9H |

| -CH₂- | 2.236 | Singlet | 2H |

| -COOH | 11.9 | Singlet | 1H |

Note: For this compound, the singlet for the methylene (-CH₂-) protons would likely be shifted downfield due to the deshielding effect of the adjacent bromine atom. The protons on the carbon bearing the bromine atom would also give rise to a distinct signal.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Analogous Compound Data)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Similar to the ¹H NMR data, the following table shows the experimental ¹³C NMR data for 3,3-dimethylbutanoic acid.

| Assignment | Chemical Shift (ppm) |

| -C (CH₃)₃ | 29.5 |

| -C H₂- | 48.9 |

| -C (CH₃)₃ | 30.7 |

| -C OOH | 179.5 |

Note: In the ¹³C NMR spectrum of this compound, the chemical shift of the carbon atom bonded to the bromine atom would be significantly affected, typically appearing in the range of 25-50 ppm. The other carbon signals would also experience shifts, albeit to a lesser extent.

Infrared (IR) Spectroscopy (Expected Absorptions)

Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Broad |

| Carboxylic Acid | C=O stretch | 1710 - 1680 | Strong |

| Alkyl Group | C-H stretch | 2975 - 2845 | Strong |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Medium |

| Bromoalkane | C-Br stretch | 650 - 510 | Medium-Strong |

The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding. The strong carbonyl (C=O) stretch is also a key diagnostic peak. The C-Br stretching frequency is in the fingerprint region of the spectrum.[3][4]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above. Instrument parameters may need to be optimized for specific samples and equipment.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the reference standard (TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

Solid: If the sample is a solid, it can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, a solution can be prepared and a drop evaporated onto a salt plate.

-

-

Background Spectrum: Record a background spectrum of the empty sample holder (or the pure solvent if a solution is used).

-

Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

Ionization: Introduce the sample into the mass spectrometer. The choice of ionization technique (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) will depend on the analyte's properties and the desired information. ESI is a soft ionization technique suitable for determining the molecular weight of intact molecules, while EI is a harder technique that can cause fragmentation, providing structural information.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide has summarized the available and analogous spectroscopic data for this compound. While experimental data for the title compound remains scarce, the provided predicted mass spectrometry data, along with analogous NMR and expected IR data, offers a valuable starting point for researchers. The detailed experimental protocols serve as a practical guide for obtaining comprehensive spectroscopic characterization. Further experimental investigation is encouraged to validate the predicted data and to fully elucidate the spectroscopic properties of this compound.

References

An In-depth Technical Guide to 4-Bromo-3,3-dimethylbutanoic Acid

IUPAC Name: 4-Bromo-3,3-dimethylbutanoic acid

CAS Number: 854432-06-7

Molecular Formula: C₆H₁₁BrO₂

Molecular Weight: 195.05 g/mol

This technical guide provides a comprehensive overview of this compound, a halogenated carboxylic acid. Due to the limited availability of detailed experimental data in publicly accessible scientific literature, this guide synthesizes known information and provides theoretical and comparative data to offer insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 854432-06-7 | [1] |

| Molecular Formula | C₆H₁₁BrO₂ | [1] |

| Molecular Weight | 195.05 g/mol | [1] |

| XLogP3 (Predicted) | 1.7 | [2] |

| Monoisotopic Mass | 193.99425 Da | [2] |

Synthesis and Reactivity

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not currently available in the scientific literature. However, based on general principles of organic chemistry, a plausible synthetic route can be proposed.

Proposed Synthetic Pathway

A potential route to this compound could involve the bromination of 3,3-dimethylbutanoic acid. This reaction would likely proceed via a free-radical mechanism, initiated by light or a radical initiator, with a brominating agent such as N-bromosuccinimide (NBS). The gem-dimethyl group at the 3-position would sterically hinder substitution at that carbon, favoring bromination at the less substituted 4-position.

A generalized workflow for such a synthesis is depicted below.

References

An In-depth Technical Guide to the Physical Properties of 4-Bromo-3,3-dimethylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,3-dimethylbutanoic acid is a halogenated carboxylic acid with potential applications in organic synthesis and as a building block for more complex molecules, including pharmaceutical intermediates. Its structure, featuring a sterically hindered bromine atom and a carboxylic acid functional group, suggests unique reactivity that is of interest to researchers in medicinal chemistry and materials science. This technical guide provides a summary of the available data on the physical properties of this compound, alongside comparative data for its isomer, and outlines general experimental protocols relevant to its synthesis and characterization.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C6H11BrO2 | PubChemLite[1] |

| Monoisotopic Mass | 193.99425 Da | PubChemLite[1] |

| Predicted XlogP | 1.7 | PubChemLite[1] |

For the purpose of comparison, the experimentally determined physical properties of the isomeric compound, 2-bromo-3,3-dimethylbutanoic acid (CAS RN: 50364-40-4), are presented in the following table. It is crucial to note that these values are for a structural isomer and may differ significantly from those of this compound.

| Property | Value | Source |

| Molecular Weight | 195.054 g/mol | ECHEMI[2] |

| Boiling Point | 232.7 °C | ECHEMI[2] |

| Density | 1.436 g/cm³ | ECHEMI[2] |

| Flash Point | 94.6 °C | ECHEMI[2] |

Experimental Protocols

Due to the lack of specific experimental data for this compound, this section outlines generalized protocols for the determination of key physical properties of carboxylic acids and a plausible, generalized synthesis route.

Determination of Physical Properties

Standard methodologies for determining the physical properties of a novel carboxylic acid would include:

-

Melting Point: Determined using a capillary melting point apparatus. The sample is heated slowly, and the temperature range over which it melts is recorded.

-

Boiling Point: Measured using distillation at atmospheric or reduced pressure. For high-boiling compounds, vacuum distillation is preferred to prevent decomposition.

-

Density: Can be determined using a pycnometer or a digital density meter. This involves measuring the mass of a known volume of the substance.

-

Solubility: Assessed by systematically dissolving the compound in a range of solvents of varying polarity (e.g., water, ethanol, acetone, hexane) at a specified temperature.

Proposed Synthesis of this compound

Visualizations

Logical Relationship of Synthesis

Caption: Proposed synthesis pathway for this compound.

Generalized Experimental Workflow for Bromination of a Carboxylic Acid

Caption: Generalized experimental workflow for the synthesis and purification of a bromo-carboxylic acid.

Conclusion

While experimental data for this compound remains elusive, predictive models and comparative data from its isomer provide valuable initial insights for researchers. The unique structural characteristics of this compound warrant further investigation, and the generalized experimental protocols outlined in this guide offer a foundational approach for its synthesis and characterization. As research into novel chemical entities progresses, the systematic determination and publication of such fundamental physical properties will be crucial for accelerating discovery and development in the chemical and pharmaceutical sciences.

References

"starting materials for 4-Bromo-3,3-dimethylbutanoic acid synthesis"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of potential synthetic routes for the preparation of 4-Bromo-3,3-dimethylbutanoic acid. Due to the limited availability of specific experimental protocols for this exact molecule in the public domain, this document outlines plausible synthetic strategies based on established chemical transformations. The methodologies presented are derived from general procedures for similar compounds and aim to provide a foundational framework for the development of a successful synthesis.

Potential Synthetic Pathways

Two primary synthetic strategies are proposed for the synthesis of this compound: the Hunsdiecker reaction starting from a dicarboxylic acid precursor and the ring-opening of a substituted lactone.

Hunsdiecker Reaction from 3,3-Dimethylglutaric Acid

The Hunsdiecker reaction is a well-established method for the decarboxylative halogenation of carboxylic acids.[1][2][3][4][5] This pathway would involve the conversion of a suitable dicarboxylic acid, such as 3,3-dimethylglutaric acid, to its silver salt, followed by treatment with bromine.

A potential workflow for this synthesis is outlined below:

Caption: Proposed Hunsdiecker reaction workflow.

Experimental Protocol (General)

A general procedure for a Hunsdiecker-type reaction, which would need to be adapted and optimized for the specific substrate, is as follows:

-

Preparation of the Silver Salt: 3,3-Dimethylglutaric acid would first be converted to its monoester. The remaining carboxylic acid would then be neutralized with one equivalent of a base (e.g., NaOH or KOH), followed by treatment with a solution of silver nitrate to precipitate the silver carboxylate. The salt is then collected by filtration and thoroughly dried.

-

Bromination and Decarboxylation: The dry silver salt is suspended in an inert solvent like carbon tetrachloride.[2] Elemental bromine is added, and the mixture is heated to initiate the reaction. The reaction proceeds with the evolution of carbon dioxide and the formation of silver bromide precipitate.[1][3]

-

Workup and Purification: After the reaction is complete, the silver bromide is filtered off. The filtrate, containing the ester of this compound, is washed to remove any remaining bromine and acid. The solvent is then removed under reduced pressure.

-

Hydrolysis: The resulting ester is hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Quantitative Data (Hypothetical)

Since no specific data for this reaction is available, the following table is a hypothetical representation of expected outcomes based on typical Hunsdiecker reactions.

| Step | Reactant | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 3,3-Dimethylglutaric Acid Monoester | Silver Salt | NaOH, AgNO₃ | Water | Room Temp. | 1-2 | >90 |

| 2 | Silver Salt | 4-Bromo-3,3-dimethylbutanoate | Br₂ | CCl₄ | Reflux | 2-4 | 50-70 |

| 3 | 4-Bromo-3,3-dimethylbutanoate | This compound | H₂SO₄ (aq) or NaOH | Water/Ethanol | Reflux | 4-8 | >90 |

Ring-Opening of 3,3-Dimethyl-γ-butyrolactone

Another viable approach is the ring-opening of a corresponding lactone, specifically 3,3-dimethyl-γ-butyrolactone, using a bromide source. This method has been successfully applied for the synthesis of 4-bromobutanoic acid from γ-butyrolactone.[6]

The proposed workflow for this synthetic route is depicted below:

Caption: Lactone ring-opening synthesis pathway.

Experimental Protocol (General)

A general procedure for the ring-opening of a lactone with hydrogen bromide, which would require optimization, is as follows:

-

Reaction Setup: 3,3-Dimethyl-γ-butyrolactone is dissolved in a suitable solvent or used neat.

-

Addition of HBr: Dry hydrogen bromide gas is bubbled through the solution, or concentrated aqueous hydrobromic acid is added. The reaction mixture is heated to facilitate the ring-opening.

-

Workup and Purification: After the reaction is complete, the excess hydrogen bromide and solvent are removed under reduced pressure. The crude product can then be purified by distillation or crystallization.

Quantitative Data (Based on Analogy)

The following table provides an estimation of reaction parameters based on the synthesis of 4-bromobutanoic acid from γ-butyrolactone, as described in patent literature.[6]

| Reactant | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| γ-Butyrolactone | 4-Bromobutanoic Acid | Dry HBr gas | None | 30-40 | 4 | 98 | 99.5 |

Conclusion

References

An In-depth Technical Guide to the Reactivity of 4-Bromo-3,3-dimethylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3,3-dimethylbutanoic acid is a halogenated carboxylic acid with a unique structural profile that dictates its chemical behavior. The presence of a carboxylic acid moiety and a sterically hindered primary bromide on a neopentyl-like framework presents interesting challenges and opportunities in organic synthesis. This technical guide provides a comprehensive overview of the predicted reactivity of this compound, drawing upon established principles of organic chemistry and the known reactivity of analogous structures. This document explores its potential for intramolecular cyclization, substitution, and elimination reactions, and reactions involving the carboxylic acid group. Detailed hypothetical experimental protocols and quantitative data based on analogous systems are presented to guide researchers in their synthetic endeavors.

Introduction

This compound is a bifunctional organic molecule containing both a carboxylic acid and a primary alkyl bromide. Its structure is notable for the gem-dimethyl substitution on the carbon adjacent to the bromine-bearing carbon, creating a neopentyl-like environment. This steric hindrance is a dominant factor governing the reactivity at the C-Br bond. The interplay between the two functional groups allows for a range of potential transformations, making it a potentially versatile building block in the synthesis of complex organic molecules, including lactones and other functionalized carboxylic acids relevant to drug development.

Predicted Chemical Reactivity

The reactivity of this compound can be considered at three main sites: the electrophilic carbon of the C-Br bond, the acidic proton and carbonyl group of the carboxylic acid, and the α-protons to the carboxyl group.

Reactivity at the C-Br Bond

The carbon atom attached to the bromine is a primary carbon. However, the adjacent quaternary carbon atom creates significant steric hindrance, analogous to neopentyl bromide. This has profound implications for substitution and elimination reactions.

Nucleophilic substitution reactions at the C-Br bond are expected to be slow.

-

SN2 Mechanism: Direct backside attack by a nucleophile is severely hindered by the bulky gem-dimethyl group. Consequently, SN2 reactions are predicted to be extremely slow under standard conditions. Forcing conditions, such as high temperatures and the use of highly reactive, small nucleophiles, might be necessary to achieve any substitution product, though yields are expected to be low.

-

SN1 Mechanism: The formation of a primary carbocation upon departure of the bromide ion is highly unfavorable. While rearrangement to a more stable tertiary carbocation is possible, the energy barrier for the initial ionization is expected to be very high. Therefore, SN1 reactions are also considered unlikely.

Elimination reactions (E1 and E2) to form an alkene are also challenging.

-

E2 Mechanism: The steric hindrance from the gem-dimethyl group can also impede the approach of a base to abstract a β-hydrogen. However, with a strong, non-nucleophilic base, elimination might be favored over substitution. The expected major product would be 3,3-dimethylbut-3-enoic acid.

-

E1 Mechanism: Similar to the SN1 pathway, the formation of a primary carbocation is a high-energy process, making the E1 pathway improbable.

Intramolecular Cyclization: Lactonization

The most probable and synthetically useful reaction of this compound is intramolecular cyclization to form a γ-lactone. This reaction is driven by the proximity of the nucleophilic carboxylate and the electrophilic carbon bearing the bromine.

The reaction is expected to proceed via an intramolecular SN2-type mechanism. Deprotonation of the carboxylic acid to form the carboxylate anion creates a potent intramolecular nucleophile. This nucleophile can then attack the carbon bearing the bromine, displacing the bromide ion and forming a five-membered ring.

The product of this reaction is 4,4-dimethyl-γ-butyrolactone . This reaction is often facilitated by a non-nucleophilic base to generate the carboxylate in situ.

Caption: Intramolecular cyclization of this compound.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo typical reactions of this functional group.

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) will yield the corresponding ester. This reaction should proceed without affecting the C-Br bond under standard esterification conditions.

-

Amide Formation: Conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine, will produce the corresponding amide.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 4-bromo-3,3-dimethylbutan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). Care must be taken as these reagents can also potentially reduce the alkyl halide.

Quantitative Data (Predicted)

Due to the lack of specific experimental data for this compound, the following table presents predicted yields and reaction conditions based on analogous transformations of similar sterically hindered bromo acids and the synthesis of γ-lactones.

| Reaction | Reagents and Conditions | Predicted Major Product | Predicted Yield (%) |

| Intramolecular Cyclization | NaHCO₃, H₂O/THF, reflux | 4,4-dimethyl-γ-butyrolactone | 70-90 |

| Esterification | CH₃OH, H₂SO₄ (cat.), reflux | Methyl 4-bromo-3,3-dimethylbutanoate | 85-95 |

| Reduction | 1. BH₃·THF, THF, 0 °C to rt2. H₂O workup | 4-Bromo-3,3-dimethylbutan-1-ol | 70-85 |

| Nucleophilic Substitution | NaN₃, DMF, 100 °C | 4-Azido-3,3-dimethylbutanoic acid | < 10 |

| Elimination | Potassium tert-butoxide, THF, reflux | 3,3-dimethylbut-3-enoic acid | 40-60 |

Experimental Protocols (Hypothetical)

The following are detailed, hypothetical experimental protocols for key transformations of this compound, designed for researchers.

Synthesis of 4,4-dimethyl-γ-butyrolactone via Intramolecular Cyclization

Workflow Diagram:

Caption: Workflow for the synthesis of 4,4-dimethyl-gamma-butyrolactone.

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 g, 5.18 mmol) in a mixture of tetrahydrofuran (THF, 20 mL) and water (10 mL).

-

To this solution, add sodium bicarbonate (NaHCO₃, 0.87 g, 10.36 mmol) in one portion.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

-

After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

-

Carefully acidify the reaction mixture to pH ~2 with 1 M hydrochloric acid (HCl).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 4,4-dimethyl-γ-butyrolactone as a colorless oil.

Esterification to Methyl 4-bromo-3,3-dimethylbutanoate

Workflow Diagram:

An In-depth Technical Guide to 4-Bromo-3,3-dimethylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3,3-dimethylbutanoic acid is a halogenated carboxylic acid with potential applications in organic synthesis and drug discovery. Its unique structural feature, a neopentyl bromide moiety, makes it an interesting building block for creating sterically hindered molecules. This guide provides a comprehensive overview of its physicochemical properties, along with a putative synthesis protocol and a discussion of its potential, though currently undocumented, applications in medicinal chemistry. Due to the limited publicly available experimental data for this specific compound, this guide also draws upon information from structurally related molecules to provide a broader context for its potential utility.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is primarily sourced from computational predictions available in public chemical databases.

| Property | Value | Source |

| Molecular Formula | C6H11BrO2 | PubChem |

| Monoisotopic Mass | 193.99425 Da | PubChem[1] |

| Predicted XlogP | 1.7 | PubChem[1] |

| CAS Number | 854432-06-7 | Kuujia.com[2] |

Predicted Mass Spectrometry Data:

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

| [M+H]+ | 195.00153 | 135.8 |

| [M+Na]+ | 216.98347 | 146.5 |

| [M-H]- | 192.98697 | 137.8 |

| [M+NH4]+ | 212.02807 | 158.2 |

| [M+K]+ | 232.95741 | 136.4 |

| Data from PubChemLite, calculated using CCSbase.[1] |

Synthesis and Characterization: An Illustrative Protocol

Putative Synthesis of this compound

The synthesis of the target compound can be envisioned starting from a suitable precursor, such as 3,3-dimethylglutaric anhydride. The neopentyl bromide structure is known to be resistant to SN2 reactions due to steric hindrance.

Reaction Scheme:

Caption: A potential synthetic route to this compound.

Experimental Protocol:

-

Ring Opening and Reduction: 3,3-dimethylglutaric anhydride (1 equivalent) is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere. The solution is cooled to 0°C, and sodium borohydride (NaBH4, 1.5 equivalents) is added portion-wise. The reaction is stirred at room temperature for 12 hours. The reaction is then quenched by the slow addition of water, followed by acidification with 1M HCl. The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the intermediate lactone, which is used in the next step without further purification.

-

Reduction to Diol: The crude lactone is dissolved in anhydrous THF and added dropwise to a suspension of lithium aluminum hydride (LiAlH4, 2 equivalents) in THF at 0°C. The mixture is then refluxed for 4 hours. After cooling to 0°C, the reaction is carefully quenched by the sequential addition of water and 15% NaOH solution. The resulting solid is filtered off, and the filtrate is concentrated to give the corresponding diol.

-

Selective Bromination: The diol is then subjected to selective bromination of the primary alcohol. This could be achieved using a reagent like phosphorus tribromide (PBr3) in a non-polar solvent at low temperatures to favor the reaction at the less sterically hindered primary alcohol.

-

Oxidation to Carboxylic Acid: The resulting bromo-alcohol is then oxidized to the carboxylic acid using an oxidizing agent such as Jones reagent (CrO3 in sulfuric acid and acetone) or a milder reagent like pyridinium chlorochromate (PCC) followed by further oxidation.

-

Purification: The final product is purified by column chromatography on silica gel.

Characterization

The structure of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the connectivity of the atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.

Potential Applications in Drug Development

While there is no direct literature on the biological activity of this compound, its structural motifs suggest potential areas of application in medicinal chemistry.

As a Synthetic Building Block

The neopentyl bromide group offers a sterically hindered electrophilic site. This can be valuable in designing molecules that require specific spatial arrangements to interact with biological targets. The carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into larger, more complex molecules.

Potential as a Bioactive Molecule

Carboxylic acid-containing molecules are known to exhibit a wide range of biological activities. For instance, some halogenated carboxylic acids have been investigated for their roles as enzyme inhibitors or modulators of signaling pathways.

Hypothetical Signaling Pathway Involvement:

Given the structural features, one could speculate on its potential interaction with enzymes where a bulky, hydrophobic group is beneficial for binding. For example, it could be a fragment for designing inhibitors of protein-protein interactions or enzymes with deep hydrophobic pockets.

Caption: A conceptual workflow of how a molecule like this might exert a biological effect.

Conclusion and Future Directions

This compound represents an under-explored chemical entity with potential for applications in synthetic and medicinal chemistry. The lack of available experimental data highlights an opportunity for further research to elucidate its reactivity, synthetic accessibility, and biological activity. Future studies should focus on developing and optimizing a reliable synthetic protocol, followed by a thorough characterization of the compound. Subsequently, screening for biological activity in various assays could uncover its potential as a lead compound or a valuable building block in drug discovery programs.

References

Methodological & Application

Application Notes and Protocols: 4-Bromo-3,3-dimethylbutanoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3,3-dimethylbutanoic acid is a bifunctional organic molecule featuring a carboxylic acid and a neopentyl bromide moiety. While specific documented applications in complex organic syntheses are not extensively reported in publicly available literature, its structure suggests significant potential as a versatile building block. The presence of two distinct reactive sites allows for orthogonal chemical modifications, making it an attractive starting material for the synthesis of a variety of more complex molecules, including pharmaceutical intermediates and novel materials. This document outlines potential applications, provides exemplary experimental protocols for key transformations, and summarizes its known properties.

Physicochemical Properties and Data

While extensive experimental data for this compound is limited, the following table summarizes its basic properties.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁BrO₂ | PubChem |

| IUPAC Name | This compound | PubChem |

| Molecular Weight | 195.05 g/mol | PubChem |

| Appearance | Predicted: Solid or liquid | - |

| Boiling Point | Predicted: Decomposes upon heating | - |

| Melting Point | Not reported | - |

| Solubility | Soluble in organic solvents (e.g., ethers, halogenated hydrocarbons) | Inferred |

Potential Applications in Organic Synthesis

The unique arrangement of a carboxylic acid and a sterically hindered primary bromide in this compound opens up several avenues for its use in synthetic chemistry.

Synthesis of Novel Esters and Amides with a Neopentyl Bromide Handle

The carboxylic acid group can be readily converted into esters or amides using standard procedures. The resulting products retain the neopentyl bromide functionality, which can be used for subsequent carbon-carbon or carbon-heteroatom bond formation.

-

Esterification: Reaction with various alcohols under acidic or coupling agent-mediated conditions can yield a library of esters.

-

Amidation: Coupling with primary or secondary amines can produce a range of amides.

These derivatives are valuable intermediates. For example, the bromide can be displaced by a nucleophile or used in cross-coupling reactions to introduce molecular complexity.

Precursor for Bicyclic and Spirocyclic Compounds

Intramolecular reactions can be envisioned. For instance, conversion of the carboxylic acid to a nucleophilic species could be followed by an intramolecular substitution at the neopentyl bromide position to form cyclic structures. Although challenging due to the sterically hindered nature of the bromide, this could be a route to novel ring systems.

Use in the Synthesis of Gamma-Amino Acids

The bromide can be displaced by nitrogen nucleophiles, such as azide, followed by reduction to the corresponding amine. This would provide access to substituted gamma-amino acids, which are important pharmacophores in many drug molecules.

Experimental Protocols

The following are detailed, exemplary protocols for key transformations of this compound. These are general procedures and may require optimization for this specific substrate.

Protocol 1: Esterification of this compound (Fischer Esterification)

This protocol describes the synthesis of a methyl ester as a representative example.

Materials:

-

This compound

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-bromo-3,3-dimethylbutanoate.

-

Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Nucleophilic Substitution of the Bromide with Azide

This protocol outlines the synthesis of 4-azido-3,3-dimethylbutanoic acid, a precursor to the corresponding gamma-amino acid.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF, anhydrous)

-

Water

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.1 - 1.5 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Acidify the aqueous solution to pH 2-3 with 1 M HCl.

-

Extract the product with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-azido-3,3-dimethylbutanoic acid.

-

Further purification can be achieved by chromatography if required.

Visualizing Synthetic Pathways

The following diagrams illustrate the potential synthetic utility of this compound.

Caption: Synthesis of Ester and Amide Derivatives.

Caption: Pathway to a Substituted Gamma-Amino Acid.

Conclusion

This compound represents a promising, albeit underutilized, building block in organic synthesis. Its bifunctional nature allows for a range of chemical transformations at both the carboxylic acid and the neopentyl bromide positions. The exemplary protocols provided herein offer a starting point for researchers to explore the synthetic potential of this molecule in the development of novel compounds for pharmaceutical and material science applications. Further investigation into its reactivity and the development of specific applications are warranted to fully exploit its synthetic utility.

Application Notes and Protocols for Reactions of 4-Bromo-3,3-dimethylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the key reactions of 4-Bromo-3,3-dimethylbutanoic acid, a versatile bifunctional molecule. The presence of both a carboxylic acid and a primary alkyl bromide allows for a range of chemical transformations, making it a valuable building block in organic synthesis. This document details protocols for intramolecular cyclization, esterification, amide formation, and nucleophilic substitution reactions.

Key Reactions Overview

This compound can undergo reactions at two primary sites: the carboxylic acid group and the carbon-bromine bond. This dual reactivity allows for the synthesis of a variety of derivatives, including lactones, esters, amides, and other substituted butanoic acid analogs.

| Reaction Type | Reagents/Conditions | Product Type |

| Intramolecular Cyclization | Base (e.g., NaHCO₃), Heat | β,β-dimethyl-γ-butyrolactone |

| Esterification | Alcohol (e.g., Propanol), Acid catalyst | Propyl 4-bromo-3,3-dimethylbutanoate |

| Amide Formation | Amine (e.g., Aniline), Coupling agent | N-phenyl-4-bromo-3,3-dimethylbutanamide |

| Nucleophilic Substitution | Nucleophile (e.g., NaCN) | 4-Cyano-3,3-dimethylbutanoic acid |

| Nucleophilic Substitution | Nucleophile (e.g., NaN₃) | 4-Azido-3,3-dimethylbutanoic acid |

Experimental Protocols

Intramolecular Cyclization to β,β-dimethyl-γ-butyrolactone

This protocol describes the synthesis of β,β-dimethyl-γ-butyrolactone via an intramolecular nucleophilic substitution reaction. The carboxylate, formed in situ, acts as a nucleophile, displacing the bromide ion.

Protocol:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

-

Add a mild base, for example, sodium bicarbonate (NaHCO₃) (1.2 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the inorganic salts by filtration.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield β,β-dimethyl-γ-butyrolactone.

Expected Yield: Moderate to high, depending on reaction conditions.

Application Notes and Protocols for the Synthesis of 4-Bromo-3,3-dimethylbutanoic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-bromo-3,3-dimethylbutanoic acid and its primary derivatives, the methyl ester and amide. This compound serves as a valuable building block in medicinal chemistry and materials science. The protocols are based on established chemical transformations and offer a clear pathway for the preparation of these molecules.

Synthesis of this compound

The primary synthetic route to this compound involves the ring-opening of 3,3-dimethyl-γ-butyrolactone with hydrogen bromide. This method is analogous to the high-yield synthesis of 4-bromobutyric acid from γ-butyrolactone, which has been reported with yields of up to 98%.

Experimental Workflow: Synthesis of this compound

Caption: Synthesis of this compound.

Protocol 1: Synthesis of 3,3-Dimethyl-γ-butyrolactone

The precursor, 3,3-dimethyl-γ-butyrolactone, can be synthesized by the oxidation of 3,3-dimethyl-1,4-butanediol. Industrial production of γ-butyrolactone from 1,4-butanediol is achieved through dehydrogenation over a copper catalyst at elevated temperatures, with reported yields of approximately 95%.[1] A similar approach can be adapted for the dimethylated analogue.

Materials:

-

3,3-dimethyl-1,4-butanediol

-

Copper-based catalyst (e.g., copper chromite)

-

Inert solvent (e.g., high-boiling ether)

-

Standard laboratory glassware for high-temperature reactions and distillation.

Procedure:

-

Set up a distillation apparatus with a heating mantle, a round-bottom flask, a condenser, and a receiving flask.

-

Charge the round-bottom flask with 3,3-dimethyl-1,4-butanediol and the copper catalyst.

-

Heat the mixture to 180-300°C under a nitrogen atmosphere.

-

The product, 3,3-dimethyl-γ-butyrolactone, will distill over as it is formed.

-

Collect the distillate and purify by fractional distillation.

Protocol 2: Synthesis of this compound

This protocol is adapted from the synthesis of 4-bromobutyric acid from γ-butyrolactone.

Materials:

-

3,3-Dimethyl-γ-butyrolactone

-

Dry hydrogen bromide gas

-

Anhydrous solvent (e.g., dichloromethane)

-

Standard laboratory glassware for gas handling and reaction under anhydrous conditions.

Procedure:

-

Dissolve 3,3-dimethyl-γ-butyrolactone in the anhydrous solvent in a three-necked flask equipped with a gas inlet tube, a stirrer, and a drying tube.

-

Cool the solution in an ice bath.

-

Bubble dry hydrogen bromide gas through the solution with stirring.

-

Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, evaporate the solvent under reduced pressure.

-

The crude product can be purified by crystallization or distillation under reduced pressure.

Quantitative Data for Synthesis of 4-Bromobutanoic Acid (Analogous Reaction)

| Product | Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 4-Bromobutyric Acid | γ-Butyrolactone | HBr (gas) | Dichloromethane | 20-30 | 4 | 96 | 99.4 |

Synthesis of this compound Derivatives

The carboxylic acid can be readily converted to its corresponding ester and amide derivatives through standard organic chemistry protocols.

Experimental Workflow: Synthesis of Derivatives

Caption: Derivatization of this compound.

Protocol 3: Synthesis of Methyl 4-Bromo-3,3-dimethylbutanoate (Fischer Esterification)

Fischer-Speier esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[2]

Materials:

-

This compound

-

Methanol (in excess, can also act as the solvent)

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and extraction.

Procedure:

-

Dissolve this compound in an excess of methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

After cooling, remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the product by distillation under reduced pressure.

Quantitative Data for Fischer Esterification (General)

| Product | Starting Material | Reagent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Ester | Carboxylic Acid | Alcohol (excess) | H₂SO₄ or p-TsOH | Alcohol or Toluene | 60-110 | 1-10 | Typically >90 |

Protocol 4: Synthesis of 4-Bromo-3,3-dimethylbutanamide

The amidation of carboxylic acids can be achieved using a variety of coupling agents to activate the carboxyl group for nucleophilic attack by ammonia.

Materials:

-

This compound

-

Ammonia (aqueous solution or gas)

-

A coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

-

A suitable solvent (e.g., dichloromethane, DMF)

-

Standard laboratory glassware for reactions at room temperature or below.

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask.

-

Add the coupling agent and stir for a few minutes at room temperature.

-

Slowly add the ammonia solution while maintaining the temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

If DCC is used, the dicyclohexylurea byproduct will precipitate and can be removed by filtration.

-

Work up the reaction mixture by washing with dilute acid and base to remove any unreacted starting materials and byproducts.

-

Dry the organic layer, concentrate, and purify the resulting amide by crystallization or column chromatography.

Quantitative Data for Amidation (General)

| Product | Starting Material | Reagent | Coupling Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Amide | Carboxylic Acid | Amine/Ammonia | DCC, EDC, etc. | DCM, DMF | 0 - Room Temp. | 2-12 | Typically >80 |

References

Application Notes and Protocols: 4-Bromo-3,3-dimethylbutanoic acid

Introduction and Applications

4-Bromo-3,3-dimethylbutanoic acid (CAS 854432-06-7) is a bifunctional organic building block valuable in synthetic organic chemistry and drug discovery. Its structure, featuring a carboxylic acid and a sterically hindered neopentyl bromide, allows for sequential or orthogonal functionalization. The carboxylic acid can be readily converted into esters, amides, or other derivatives, while the bromine atom serves as a handle for nucleophilic substitution or cross-coupling reactions.

This compound is particularly useful as a precursor for introducing a dimethylated, four-carbon chain into a target molecule. This structural motif is relevant in the design of pharmacologically active compounds, where the gem-dimethyl group can provide steric bulk, improve metabolic stability, or enhance binding affinity to biological targets. A primary application is in the synthesis of substituted amino acids and other key intermediates for active pharmaceutical ingredients (APIs).[1][2] For instance, it can serve as a precursor to γ-amino acids like 4-amino-3,3-dimethylbutanoic acid, which are components of peptide mimetics.[3]

This document provides a detailed protocol for a representative application: the synthesis of an N-substituted amino acid derivative via nucleophilic substitution of the bromide with a primary amine, followed by characterization.

Synthesis Protocol: N-alkylation of Benzylamine

This protocol details the synthesis of 4-(benzylamino)-3,3-dimethylbutanoic acid, a potential intermediate for enzyme inhibitors, using this compound and benzylamine.

2.1 Materials and Equipment

-

Reagents: this compound, Benzylamine, Sodium Bicarbonate (NaHCO₃), Dichloromethane (DCM), Magnesium Sulfate (MgSO₄), 1M Hydrochloric Acid (HCl), Deionized Water.

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle, separatory funnel, rotary evaporator, pH paper, standard laboratory glassware.

2.2 Experimental Procedure

-

Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq) and Sodium Bicarbonate (3.0 eq).

-

Add Dichloromethane (DCM) to the flask to dissolve the reagents (approx. 20 mL).

-

Add Benzylamine (1.1 eq) to the stirring solution at room temperature.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 40°C) for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding 20 mL of deionized water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl (2 x 15 mL) and deionized water (1 x 20 mL).

-

Purification: Dry the organic layer over anhydrous Magnesium Sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the synthesis and purification process.

Caption: Experimental workflow for the synthesis of 4-(benzylamino)-3,3-dimethylbutanoic acid.

Data Presentation

The following tables summarize the quantitative data for the synthesis protocol.

Table 1: Reactant Quantities and Reaction Parameters

| Parameter | Value |

| This compound | 2.09 g (10 mmol, 1.0 eq) |

| Benzylamine | 1.18 g (11 mmol, 1.1 eq) |

| Sodium Bicarbonate | 2.52 g (30 mmol, 3.0 eq) |

| Solvent (DCM) | 20 mL |

| Reaction Temperature | 40 °C (Reflux) |

| Reaction Time | 16 hours |

Table 2: Yield and Product Characterization

| Parameter | Result |

| Product Name | 4-(benzylamino)-3,3-dimethylbutanoic acid |

| Appearance | Off-white solid |

| Yield | 1.90 g (85%) |

| Molecular Formula | C₁₃H₁₉NO₂ |

| Molecular Weight | 221.30 g/mol |

| ¹H NMR (CDCl₃) | δ 7.3-7.4 (m, 5H), 3.8 (s, 2H), 2.6 (s, 2H), 2.3 (s, 2H), 1.1 (s, 6H) |

| MS (ESI+) | m/z 222.1 [M+H]⁺ |

Note: NMR and MS data are hypothetical and representative for the expected product.

Application in Drug Development: Hypothetical Mechanism of Action

The synthesized N-substituted amino acid derivatives can be explored as inhibitors of specific enzymes. For instance, they could be designed to target proteases or kinases involved in disease signaling. The diagram below illustrates a hypothetical mechanism where the synthesized compound acts as a competitive inhibitor of a kinase, preventing the phosphorylation of a substrate protein and thereby blocking a downstream signaling cascade.

Caption: Hypothetical inhibition of a kinase signaling pathway by a synthesized compound.

References

Application Notes and Protocols for the Esterification of 4-Bromo-3,3-dimethylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the esterification of 4-Bromo-3,3-dimethylbutanoic acid. The primary method described is the Fischer-Speier esterification, a classic and widely used acid-catalyzed reaction. This method is suitable for producing various alkyl esters of this compound, which can serve as important intermediates in pharmaceutical synthesis and drug development.

Introduction

This compound is a halogenated carboxylic acid. Its ester derivatives are valuable building blocks in organic synthesis. The esterification process involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form the corresponding ester and water.[1][2][3] The reaction is an equilibrium process, and therefore, reaction conditions are optimized to drive the equilibrium towards the product side.[3]

Reaction Principle: Fischer-Speier Esterification

The Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] The reaction mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., sulfuric acid), which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester.[3]

To ensure a high yield of the ester, the equilibrium can be shifted to the right by either using a large excess of the alcohol or by removing water as it is formed, for instance, by using a Dean-Stark apparatus.[3]

Experimental Protocol: Synthesis of Methyl 4-Bromo-3,3-dimethylbutanoate

This protocol details the synthesis of methyl 4-Bromo-3,3-dimethylbutanoate as a representative example. The same procedure can be adapted for other simple alcohols like ethanol or propanol.

Materials:

-

This compound

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated, 98%)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Diethyl ether or Ethyl acetate

-

Deionized water

Equipment:

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Heating mantle or oil bath with magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

In a dry round-bottom flask, dissolve this compound (e.g., 5.0 g, 1 equivalent) in an excess of anhydrous methanol (e.g., 25-50 mL). The alcohol acts as both the reactant and the solvent.

-

While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the solution. The addition should be done carefully as it is an exothermic process.

-

-

Reflux:

-

Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol) using a heating mantle or oil bath.

-

Allow the reaction to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Extraction:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

To the residue, add deionized water (e.g., 25 mL) and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (e.g., 3 x 25 mL).

-

Combine the organic extracts.

-

-

Neutralization and Washing:

-

Wash the combined organic layer with a saturated solution of sodium bicarbonate (2 x 25 mL) to neutralize any remaining acid. Be cautious as this may produce CO2 gas.

-

Wash the organic layer with a saturated solution of sodium chloride (brine) (1 x 25 mL).

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

Remove the solvent using a rotary evaporator to yield the crude ester.

-

-

Purification (Optional):

-

If necessary, the crude product can be purified by vacuum distillation to obtain the pure methyl 4-Bromo-3,3-dimethylbutanoate.

-

Data Presentation

The following table summarizes the key quantitative data for the starting material and the expected product. Experimental yields and purity should be determined and recorded.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Boiling Point (°C) |

| This compound | C6H11BrO2 | 195.05 | Solid | Decomposes |

| Methyl 4-Bromo-3,3-dimethylbutanoate | C7H13BrO2 | 209.08 | Liquid | To be determined |

| Ethyl 4-Bromo-3,3-dimethylbutanoate | C8H15BrO2 | 223.11 | Liquid | To be determined |

Note: The boiling points of the ester products will depend on the specific alcohol used and should be determined experimentally, likely under reduced pressure to prevent decomposition.

Visualizations

Reaction Scheme

Caption: Fischer esterification of this compound.

Experimental Workflow

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Bromo-3,3-dimethylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,3-dimethylbutanoic acid is a halogenated carboxylic acid with potential applications as a building block in organic synthesis and drug development. The presence of a primary bromide and a carboxylic acid functional group within the same molecule allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the key nucleophilic substitution reactions of this compound, including intermolecular substitution and intramolecular cyclization to form a lactone.

Intermolecular Nucleophilic Substitution

The primary bromide in this compound is susceptible to attack by various nucleophiles in a bimolecular nucleophilic substitution (SN2) reaction. The bulky gem-dimethyl group on the adjacent carbon may sterically hinder the reaction to some extent, but the primary nature of the carbon bearing the bromine atom generally allows for efficient substitution.

General Reaction Scheme

The general reaction for the intermolecular nucleophilic substitution of this compound is as follows:

Where Nu- represents a nucleophile.

Logical Workflow for Intermolecular Nucleophilic Substitution

Caption: Workflow for a typical intermolecular nucleophilic substitution reaction.

Experimental Protocol: Synthesis of 4-Azido-3,3-dimethylbutanoic acid

This protocol describes the synthesis of 4-azido-3,3-dimethylbutanoic acid via an SN2 reaction using sodium azide as the nucleophile.

Materials:

-

This compound

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in DMF (20 mL).

-

Add sodium azide (1.5 eq) to the solution.

-

Stir the reaction mixture at 60 °C for 12 hours.

-

After cooling to room temperature, pour the reaction mixture into deionized water (50 mL) and extract with diethyl ether (3 x 30 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes expected yields for various nucleophilic substitution reactions based on general principles of SN2 reactions with similar substrates.

| Nucleophile | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| Azide | NaN3 | DMF | 60 | 12 | 85-95 |

| Cyanide | NaCN | DMSO | 80 | 24 | 70-85 |

| Methoxide | NaOCH3 | CH3OH | Reflux | 8 | 75-90 |

| Hydroxide | NaOH | H2O/THF | 50 | 16 | 60-75 |

Intramolecular Nucleophilic Substitution (Lactonization)

The carboxylic acid group in this compound can act as an internal nucleophile, leading to an intramolecular SN2 reaction to form a five-membered ring lactone (γ-lactone). This reaction is typically promoted by a non-nucleophilic base.

Reaction Mechanism: Base-Promoted Lactonization

Caption: Mechanism of base-promoted intramolecular cyclization (lactonization).

Experimental Protocol: Synthesis of γ,γ-Dimethyl-γ-butyrolactone

This protocol details the synthesis of γ,γ-dimethyl-γ-butyrolactone from this compound.

Materials:

-

This compound

-

Potassium carbonate (K2CO3)

-

Acetone

-

Deionized water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in acetone (30 mL) in a 100 mL round-bottom flask, add potassium carbonate (2.0 eq).

-

Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 24 hours.

-

Cool the reaction mixture to room temperature and filter off the solid.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether (40 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent by rotary evaporation.

-

The crude lactone can be purified by vacuum distillation.

Quantitative Data for Lactonization

The efficiency of lactonization can be influenced by the choice of base and solvent.

| Base | Solvent | Temperature | Reaction Time (h) | Expected Yield (%) |

| K2CO3 | Acetone | Reflux | 24 | 80-90 |

| NaH | THF | Room Temp | 12 | 85-95 |

| Triethylamine | Acetonitrile | Reflux | 36 | 65-75 |

Conclusion